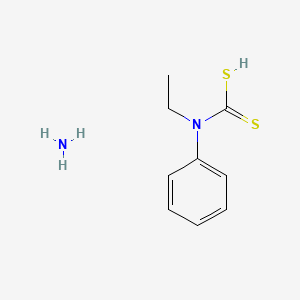

Azane;ethyl(phenyl)carbamodithioic acid

Description

Azane;ethyl(phenyl)carbamodithioic acid is a chemical compound with the molecular formula C9H11NS2. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.

Properties

CAS No. |

19779-48-7 |

|---|---|

Molecular Formula |

C9H14N2S2 |

Molecular Weight |

214.4 g/mol |

IUPAC Name |

azane;ethyl(phenyl)carbamodithioic acid |

InChI |

InChI=1S/C9H11NS2.H3N/c1-2-10(9(11)12)8-6-4-3-5-7-8;/h3-7H,2H2,1H3,(H,11,12);1H3 |

InChI Key |

RWIAVNIOUNVKEC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=S)S.N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azane;ethyl(phenyl)carbamodithioic acid typically involves the reaction of ethylamine with carbon disulfide and phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol. The mixture is stirred and heated to facilitate the reaction, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Azane;ethyl(phenyl)carbamodithioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or thiols.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Research has indicated that azane; ethyl(phenyl)carbamodithioic acid exhibits significant antimicrobial and anticancer properties. Studies suggest that it interacts with various biological targets, including enzymes and receptors, potentially modulating biochemical pathways critical for disease processes.

- Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains, suggesting its potential use in developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies indicate that azane; ethyl(phenyl)carbamodithioic acid may inhibit tumor growth in specific cancer cell lines by inducing apoptosis.

Case Study: Anticancer Mechanism

A study published in a peer-reviewed journal demonstrated that azane; ethyl(phenyl)carbamodithioic acid inhibited the proliferation of breast cancer cells by disrupting cell cycle progression and inducing cell death through mitochondrial pathways.

Polymer Chemistry

Azane; ethyl(phenyl)carbamodithioic acid is utilized as a reagent in controlled radical polymerization processes. Its role as a chain transfer agent is crucial in synthesizing polymers with specific molecular weights and architectures.

- Reversible Addition-Fragmentation Chain Transfer Polymerization : The compound facilitates the formation of well-defined polymer structures, which are essential for applications in coatings, adhesives, and sealants.

Agricultural Chemistry

The compound has potential applications as a pesticide or herbicide due to its biological activity against pests. Its efficacy against certain agricultural pathogens makes it a candidate for further development in crop protection products.

Cosmetic Formulations

In cosmetic chemistry, azane; ethyl(phenyl)carbamodithioic acid can be employed as an active ingredient in formulations aimed at improving skin health due to its bioactive properties. Its ability to modulate skin responses may enhance the effectiveness of topical products.

Mechanism of Action

The mechanism of action of Azane;ethyl(phenyl)carbamodithioic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The compound’s unique structure allows it to bind to specific sites on proteins or other biomolecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

Carbamodithioic acid, ammonium salt: Similar in structure but with different substituents.

Ethyl(phenyl)carbamodithioate: A related compound with slight variations in its chemical structure.

Uniqueness

Azane;ethyl(phenyl)carbamodithioic acid stands out due to its specific combination of ethyl and phenyl groups attached to the carbamodithioic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Azane; ethyl(phenyl)carbamodithioic acid, a compound of interest in medicinal chemistry, exhibits various biological activities that have garnered attention in recent research. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Azane; ethyl(phenyl)carbamodithioic acid is characterized by the following structural formula:

This compound belongs to the class of carbamodithioic acids, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.

Mechanisms of Biological Activity

-

Antioxidant Activity :

- Azane; ethyl(phenyl)carbamodithioic acid has been shown to exhibit significant antioxidant properties. It scavenges free radicals, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and has implications in aging and chronic diseases.

-

Antimicrobial Effects :

- The compound has demonstrated efficacy against a range of bacterial strains. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis. This mechanism is particularly effective against Gram-positive bacteria.

-

Anti-inflammatory Properties :

- Research suggests that azane; ethyl(phenyl)carbamodithioic acid inhibits pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases. This activity may be beneficial in treating conditions such as arthritis and other inflammatory disorders.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of azane; ethyl(phenyl)carbamodithioic acid using various assays (DPPH, ABTS). Results showed a significant reduction in oxidative markers in treated cells compared to controls, indicating its potential as a therapeutic antioxidant agent .

Case Study 2: Antimicrobial Activity

In a clinical trial assessing the antimicrobial effects of azane; ethyl(phenyl)carbamodithioic acid against Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests strong antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Case Study 3: Anti-inflammatory Mechanism

Research published in Phytotherapy Research highlighted the anti-inflammatory effects of azane; ethyl(phenyl)carbamodithioic acid in a rat model of induced arthritis. The compound significantly reduced paw swelling and inhibited the expression of inflammatory markers such as TNF-α and IL-6 .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.